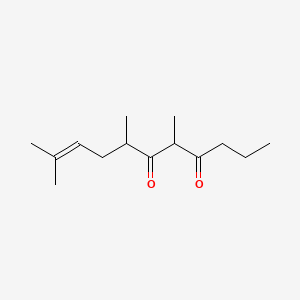

5,7,10-Trimethylundec-9-ene-4,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94201-70-4 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

5,7,10-trimethylundec-9-ene-4,6-dione |

InChI |

InChI=1S/C14H24O2/c1-6-7-13(15)12(5)14(16)11(4)9-8-10(2)3/h8,11-12H,6-7,9H2,1-5H3 |

InChI Key |

CFGSDQZJQUFHTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(C)C(=O)C(C)CC=C(C)C |

Origin of Product |

United States |

Natural Occurrence and Research on Isolation Methodologies for 5,7,10 Trimethylundec 9 Ene 4,6 Dione

Identification of Natural Sources for 5,7,10-Trimethylundec-9-ene-4,6-dione

This compound is not widespread in the plant kingdom but has been identified as a characteristic component of certain species, most notably Helichrysum italicum.

Helichrysum italicum (Roth) G. Don, commonly known as immortelle or the curry plant, is a well-known source of essential oil rich in a variety of terpenes and other volatile compounds. nih.govnih.gov Within this complex mixture, a specific class of β-diketones, often referred to as italidiones, are considered significant quality markers. researchgate.netresearchgate.net The compound this compound is a member of this italidione family.

Research into the chemical composition of H. italicum essential oil from different geographical origins has revealed considerable variability. nih.gov However, oils from Corsica are particularly noted for their high content of β-diketones, including 4,6,9-trimethyldec-8-en-3,5-dione. tinkturenpresse.de These diketones contribute to the unique aromatic profile of the oil. tinkturenpresse.de The concentration of these compounds can be influenced by factors such as the geographical origin, the specific subspecies of the plant, and the stage of growth at which it is harvested. nih.govtinkturenpresse.de For instance, some studies have noted that the concentration of β-diketones is higher when the plant is harvested in the early stages of its growth cycle. tinkturenpresse.de

The following table summarizes the major chemical constituents typically found in Helichrysum italicum essential oil, including the class of β-diketones to which this compound belongs.

| Compound Class | Representative Compounds | Typical Percentage Range (%) |

| Monoterpene Hydrocarbons | α-Pinene, Limonene | 6.21 - 18.56 nih.gov |

| Oxygenated Monoterpenes | Neryl Acetate, Nerol, Linalool, 1,8-Cineole | 21.8 researchgate.net - 45.9 tinkturenpresse.de |

| Sesquiterpene Hydrocarbons | γ-Curcumene, α-Selinene, β-Selinene, β-Caryophyllene, Italicene | 23.8 nih.gov - 43.0 researchgate.net |

| Oxygenated Sesquiterpenes | Rosifoliol, β-Eudesmol | Variable |

| β-Diketones (Italidiones) | 4,6,9-Trimethyldec-8-en-3,5-dione , 4,6-dimethyloctan-3,5-dione | 4.8 - 11.9 nih.govtinkturenpresse.de |

| Esters | Neryl Propionate | Variable |

Note: The percentage ranges are compiled from multiple sources and can vary significantly based on the specific chemotype, geographical origin, and distillation process.

The precise biogenic pathway for the formation of this compound and other related β-diketones in Helichrysum is not fully elucidated. However, a prominent hypothesis suggests that these compounds may not be direct products of enzymatic synthesis within the plant. Instead, it is proposed that the italidiones are likely artifacts generated during the essential oil extraction process, specifically through the thermal degradation of non-volatile α-pyrones that are abundant in several Helichrysum species. bioelicriso.com

This hypothesis is supported by the observation that the concentration of these diketones can be related to the duration and conditions of the steam or hydrodistillation process used to extract the essential oil. bioelicriso.com The high temperatures employed during distillation could induce the degradation of precursor α-pyrone molecules, leading to the formation of the more volatile β-diketones. Further research is required to isolate and identify the specific α-pyrone precursors and to confirm this thermal degradation pathway.

Advanced Chromatographic Techniques for Isolation and Purification of this compound from Complex Matrices

The isolation of a specific, often minor, constituent like this compound from a complex natural matrix such as an essential oil requires high-resolution separation techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone analytical technique for determining the chemical profile of volatile and semi-volatile mixtures like Helichrysum italicum essential oil. nih.govmdpi.commdpi.com The high resolving power of capillary GC columns allows for the separation of individual compounds from the complex mixture. nih.gov

For the purpose of isolating pure compounds for further analysis, such as structural elucidation, preparative gas chromatography (prep-GC) is employed. mdpi.com This technique operates on the same principles as analytical GC but is designed to handle larger sample volumes. nih.gov In a typical prep-GC setup, the column effluent is split, with a small portion directed to a detector (like a flame ionization detector or a mass spectrometer) for monitoring the separation, while the majority of the flow is directed to a trapping device. nih.gov

The isolation of this compound would involve the following general steps:

Analytical GC-MS: An initial analysis of the essential oil is performed to identify the retention time of the target diketone.

Preparative GC Injection: A larger volume of the essential oil is injected onto a high-capacity "megabore" capillary column. nih.gov

Fraction Collection: As the compound of interest elutes from the column, the effluent is directed to a cold trap, condensing the purified compound. This process can be automated with timed collection windows based on the previously determined retention time. nih.gov

Purity Analysis: The collected fraction is then re-analyzed by analytical GC-MS to confirm its purity.

Multiple injections and collections may be necessary to obtain a sufficient quantity of the isolated diketone for further research. mdpi.com

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for pre-fractionating a complex extract before GC analysis or for isolating less volatile compounds. For a compound like this compound, HPLC can be used as an initial clean-up and fractionation step.

A common strategy involves:

Normal-Phase HPLC: The essential oil is separated on a silica (B1680970) gel column using a non-polar mobile phase (e.g., hexane) with a polar modifier. This separates the compounds based on their polarity. The β-diketones, being more polar than hydrocarbon terpenes but less polar than alcohols, would elute in a specific fraction.

Fraction Collection: Fractions are collected at regular intervals.

GC-MS Analysis: Each fraction is then analyzed by GC-MS to identify which ones contain the target diketone. This simplifies the mixture for subsequent preparative GC or further HPLC purification.

Although less commonly cited for the direct isolation of this specific volatile diketone compared to preparative GC, HPLC is an invaluable tool for the broader separation of phytochemicals from Helichrysum italicum extracts. nih.gov For instance, it is a primary method for the analysis and isolation of non-volatile phenolic compounds from the same plant. nih.gov

Synthetic Methodologies and Reaction Pathways for 5,7,10 Trimethylundec 9 Ene 4,6 Dione and Analogs

Strategies for Carbon-Carbon Bond Formation in Undecene Chains

The construction of the undecene carbon skeleton of 5,7,10-trimethylundec-9-ene-4,6-dione requires a series of carbon-carbon bond-forming reactions to assemble the chain and introduce the requisite methyl groups at positions 5, 7, and 10. A variety of established synthetic methods can be employed for this purpose, broadly categorized into organometallic-based approaches and enolate-based alkylations.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles for the formation of C-C bonds. These reagents can react with a range of electrophiles, including aldehydes, ketones, and epoxides, to build the carbon framework. For instance, the undecene chain could be assembled in a convergent manner by coupling smaller, functionalized fragments.

Enolate chemistry provides another robust platform for C-C bond formation. The generation of enolates from ketones, esters, or imides, followed by their reaction with alkyl halides, is a fundamental strategy for chain elongation and branching. The acidity of the α-protons to a carbonyl group allows for their removal by a suitable base to form a nucleophilic enolate, which can then participate in SN2 reactions.

Key considerations in the application of these methods for the synthesis of the target molecule include chemoselectivity, to avoid unwanted side reactions with other functional groups, and regioselectivity, to ensure the correct connectivity of the carbon chain. Furthermore, as discussed in the following section, achieving the desired stereochemistry at the methylated positions is a critical challenge that requires careful selection of reagents and reaction conditions.

Stereoselective Synthesis of the Trimethylated Undecene Skeleton

The presence of three stereocenters at positions 5, 7, and 10 of the undecene backbone necessitates the use of stereoselective synthetic methods. Several strategies can be envisioned to control the relative and absolute stereochemistry of these methyl groups, primarily revolving around the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

One powerful approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, an achiral carboxylic acid can be converted into a chiral imide, such as an Evans' oxazolidinone. Deprotonation of this imide generates a rigid, chelated (Z)-enolate, and subsequent alkylation with an alkyl halide proceeds with high diastereoselectivity from the less hindered face. mdpi.comresearchgate.net This process can be performed iteratively to introduce the methyl groups at C5 and C7 with defined stereochemistry. After the desired stereocenters are set, the chiral auxiliary can be cleaved to reveal a chiral carboxylic acid, alcohol, or aldehyde, which can then be carried forward in the synthesis. mdpi.com

| Chiral Auxiliary Type | Key Feature | Typical Diastereoselectivity | Cleavage Products |

|---|---|---|---|

| Evans' Oxazolidinones | Rigid (Z)-enolate formation | >98:2 dr | Carboxylic acids, Alcohols, Aldehydes |

| SAMP/RAMP Hydrazones | Diastereoselective alkylation of ketone or aldehyde derivatives | High | Ketones, Aldehydes |

Asymmetric conjugate addition reactions offer another avenue for establishing stereocenters. The use of chiral catalysts, such as organocatalysts or transition metal complexes, can facilitate the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.netnih.gov For instance, a fragment of the undecene chain could be constructed via the asymmetric Michael addition of a methyl organocuprate to an enoate, establishing a stereocenter that can be further elaborated.

Furthermore, substrate-controlled diastereoselective reactions can be employed, where an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. A common strategy involves the synthesis of chiral 1,3-diols, which can serve as precursors to the desired polymethylated backbone. The stereoselective reduction of β-hydroxy ketones is a well-established method for preparing both syn- and anti-1,3-diols. The stereochemistry of the resulting diol is dependent on the choice of reducing agent and the presence of chelating metals. These diols can then be further manipulated, for example, by conversion to the corresponding dimesylates and subsequent reduction, to afford the desired methylated alkane segment with defined stereochemistry.

Introduction and Functionalization of the 1,3-Diketone Moiety

With the stereochemically defined trimethylated undecene skeleton in hand, the next critical step is the introduction of the 1,3-diketone functionality at the C4 and C6 positions. Several robust synthetic methodologies are available for the formation of β-dicarbonyl compounds.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent for the synthesis of 1,3-diketones. Its high acidity (pKa ≈ 4.97) allows for easy deprotonation to form a stable enolate, which can be readily acylated. A plausible synthetic route would involve the acylation of the Meldrum's acid enolate with an acid chloride derived from a carboxylic acid precursor to the C1-C5 portion of the target molecule. The resulting acyl-Meldrum's acid derivative can then be treated with a nucleophile, such as an organometallic reagent corresponding to the C7-C11 fragment, followed by hydrolysis and decarboxylation to furnish the desired 1,3-diketone.

Electrochemical methods offer a green and efficient alternative for the synthesis of dicarbonyl compounds. A relevant approach involves the electrochemical oxidative decarboxylation of β-keto acids or malonic acid derivatives. In this context, a precursor β-keto acid could be subjected to anodic oxidation, leading to the formation of an acyl radical intermediate. This intermediate could then be trapped by a suitable enolate or enol equivalent to construct the 1,3-diketone. While less common for intermolecular couplings to form 1,3-diketones, this strategy presents a potentially mild and innovative approach.

The concept of "umpolung" or polarity reversal allows for the generation of acyl anion equivalents, which can act as nucleophiles. One common strategy involves the use of 1,3-dithianes as masked acyl anions. An aldehyde precursor to one of the carbonyl groups of the diketone can be converted to its corresponding dithiane. Deprotonation of the dithiane with a strong base generates a nucleophilic carbanion, which can then undergo a Michael addition to an appropriate α,β-unsaturated ketone. Subsequent deprotection of the dithiane would reveal the 1,3-diketone. For the synthesis of this compound, an α,β-unsaturated ketone bearing the C7-C11 fragment could be reacted with a dithiane-based acyl anion equivalent of the C1-C5 fragment.

| Method | Key Reagents/Intermediates | Advantages |

|---|---|---|

| Claisen Condensation | Ester and ketone with a strong base | Well-established, versatile |

| Meldrum's Acid Chemistry | Meldrum's acid, acid chloride | High acidity, versatile intermediate |

| Acyl Anion/Michael Addition | 1,3-Dithiane, α,β-unsaturated ketone | Umpolung strategy, convergent |

Olefin Installation and Stereocontrol at the Undec-9-ene Position

The final key structural feature of the target molecule is the trisubstituted alkene at the C9 position. The stereochemistry of this double bond needs to be controlled to afford the desired isomer. Several olefination reactions are well-suited for the stereoselective synthesis of trisubstituted alkenes from a ketone precursor.

The Wittig reaction , involving the reaction of a phosphorus ylide with a ketone, is a cornerstone of alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. mdpi.comorganic-chemistry.org For the synthesis of a specific isomer of the target molecule, the appropriate ylide and reaction conditions would need to be selected. The Schlosser modification of the Wittig reaction, which involves the use of a second equivalent of base at low temperature, can be employed to enhance the formation of (E)-alkenes from non-stabilized ylides.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction that often provides higher (E)-selectivity and utilizes phosphonate esters, which are generally more reactive than the corresponding phosphonium salts. acs.org The byproducts of the HWE reaction are water-soluble phosphate salts, which simplifies purification. For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction can be employed. This modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-chelating bases (e.g., KHMDS) in the presence of a crown ether at low temperatures, which favors the kinetic (Z)-oxaphosphetane intermediate. organic-chemistry.org

The Julia-Kocienski olefination is another excellent method for the stereoselective synthesis of alkenes. This reaction involves the coupling of a carbonyl compound with a heteroaromatic sulfone, typically a benzothiazolyl (BT) or a tetrazolyl sulfone. While traditionally used for the synthesis of (E)-alkenes from aldehydes, recent modifications have enabled the highly stereoselective synthesis of (Z)-trisubstituted alkenes from ketones. By carefully selecting the heteroaromatic sulfone and reaction conditions, high Z/E ratios can be achieved.

| Reaction | Typical Selectivity | Key Reagents for Z-Selectivity |

|---|---|---|

| Wittig Reaction | (Z) for non-stabilized ylides | Salt-free conditions |

| Horner-Wadsworth-Emmons | (E) | Still-Gennari modification (electron-withdrawing phosphonates, KHMDS/18-crown-6) |

| Julia-Kocienski Olefination | (E) from aldehydes, tunable for ketones | Sterically demanding tetrazolyl sulfones |

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline focusing solely on "this compound". The principles of organic synthesis allow for hypothetical pathways to be proposed, but without published research, such discussions would be speculative and would not meet the required standard of scientific accuracy.

General synthetic strategies for related structures, such as other polyketides or unsaturated diketones, exist. These often involve well-established reactions like aldol (B89426) condensations, Claisen condensations, Wittig reactions, and various coupling reactions to assemble the carbon skeleton. Asymmetric synthesis would likely rely on chiral auxiliaries, catalysts, or starting materials to control the stereochemistry at the chiral centers. Mechanistic investigations would typically involve computational studies, isotopic labeling experiments, and kinetic analysis to understand the transition states and reaction intermediates of key bond-forming steps.

However, applying these general principles to "this compound" without specific literature support would not be appropriate for a fact-based article. Further research and publication in peer-reviewed journals are needed to elucidate the specific synthetic methodologies for this compound.

Chemical Reactivity and Transformation Mechanisms of 5,7,10 Trimethylundec 9 Ene 4,6 Dione

Reactivity of the β-Diketone System

The β-diketone moiety is the central hub of reactivity in 5,7,10-trimethylundec-9-ene-4,6-dione. Its chemical properties are largely dictated by the acidic nature of the α-hydrogens located between the two carbonyl groups and the ability of the carbonyl oxygens to coordinate with metal ions.

Tautomerism and Keto-Enol Equilibria Studies

A fundamental characteristic of β-diketones is their existence as a dynamic equilibrium of tautomeric forms: the diketo form and one or more enol forms. libretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, is catalyzed by both acids and bases. libretexts.orgyoutube.com

The equilibrium position is sensitive to various factors, including the solvent, temperature, and the nature of the substituents. researchgate.net In the case of this compound, two principal enol tautomers are possible, arising from the formation of a double bond between C5-C6 or C6-C7. The stability of these enol forms is enhanced by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. youtube.comyoutube.com Generally, the keto form is more stable than the enol form; however, for some β-dicarbonyl compounds, the enol form can be predominant due to factors like extended conjugation and intramolecular hydrogen bonding. youtube.com

For asymmetrical β-diketones, the enolization can be directed towards one of the carbonyl groups. This preference is influenced by the electronic and steric nature of the substituents. For instance, studies on other asymmetric β-diketones have shown that enolization can occur preferentially away from bulky groups. rsc.org The presence of methyl groups at positions 5 and 7, and the isobutenyl group at position 10, introduces steric hindrance that can influence the position of the keto-enol equilibrium.

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | General Trend for this compound |

| Solvent Polarity | Polar solvents tend to favor the more polar keto form, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form. | In non-polar solvents, the enol form is expected to be more significant. |

| Temperature | The effect of temperature on the equilibrium is system-dependent. | Detailed experimental data for this specific compound is unavailable. |

| Substituents | Electron-withdrawing groups generally favor the enol form. Steric hindrance can influence which enol tautomer is preferred. | The alkyl substituents (methyl and isobutenyl) are electron-donating, which may slightly favor the keto form compared to unsubstituted β-diketones. Steric bulk will likely influence the geometry of the preferred enol tautomer. |

Acid-Catalyzed and Base-Catalyzed Reactions

The presence of acidic α-hydrogens and electrophilic carbonyl carbons makes the β-diketone system susceptible to both acid and base catalysis.

Base-Catalyzed Reactions: In the presence of a base, the α-hydrogen is readily abstracted to form a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile and can participate in various reactions, such as alkylation and acylation at the central carbon (C6). However, for some 1,2-diketones, base-catalyzed rearrangement to a hydroxy carboxylic acid salt, known as the benzilic acid rearrangement, can occur, though this is less common for 1,3-diketones and may be outcompeted by reactions like aldol (B89426) condensation if α-methylene groups are present. doubtnut.com

Acid-Catalyzed Reactions: Under acidic conditions, one of the carbonyl oxygens can be protonated, which enhances the electrophilicity of the carbonyl carbon. researchgate.net This activation facilitates nucleophilic attack at the carbonyl carbon. Acid catalysis also plays a crucial role in the interconversion of the keto and enol forms. youtube.com Lewis acids can also catalyze reactions of β-diketones, such as their reaction with nitriles to form β-enaminones. rsc.org

Complexation Chemistry of Diketones

β-Diketones are renowned for their ability to act as chelating ligands for a vast array of metal ions. researchgate.netnih.gov Upon deprotonation, the resulting enolate anion coordinates to a metal center through both oxygen atoms, forming a stable six-membered chelate ring. acs.org The nature of the substituents on the β-diketone ligand, such as their steric bulk and electronic properties, significantly influences the stability and structure of the resulting metal complexes. researchgate.netiosrjournals.org

The steric hindrance provided by the methyl and isobutenyl groups in this compound would likely affect the coordination geometry and the number of ligands that can bind to a metal center. Research on sterically hindered β-diketones has shown that bulky substituents can be used to control the coordination sphere of the metal ion. acs.org The complexation behavior is also dependent on the metal ion itself, with different metals favoring different coordination numbers and geometries. iosrjournals.org

Table 2: General Reactivity of the β-Diketone System

| Reaction Type | Reagent/Condition | Product Type |

| Tautomerization | Acid or Base Catalyst | Enol form(s) |

| Deprotonation | Base | Enolate anion |

| Alkylation/Acylation | Alkyl/Acyl Halide (with base) | C6-substituted β-diketone |

| Complexation | Metal Salt (with base) | Metal-β-diketonate complex |

| Lewis Acid Catalysis | Lewis Acid (e.g., AlCl₃) + Nitrile | β-Enaminone |

Reactivity of the Alkene Moiety

The undec-9-ene portion of the molecule introduces a site of unsaturation that undergoes reactions typical of alkenes. The reactivity of this double bond is influenced by its position in the long alkyl chain and the substitution pattern around it.

Electrophilic Additions to the Undec-9-ene Double Bond

The carbon-carbon double bond is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. numberanalytics.comsavemyexams.com This leads to electrophilic addition reactions, where the π-bond is broken and two new σ-bonds are formed.

A key principle governing these additions is Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orgutdallas.edu For this compound, the double bond is between C9 and C10. C9 is bonded to one hydrogen, while C10 is bonded to a methyl group and the rest of the alkyl chain (and thus has no hydrogens). Therefore, electrophilic addition would proceed via the formation of a tertiary carbocation at C10, which is more stable than the secondary carbocation that would form at C9. The subsequent attack of the nucleophile would occur at C10.

However, the presence of bulky substituents near the reaction center can sometimes lead to anti-Markovnikov addition products due to steric hindrance or the influence of electron-withdrawing groups. libretexts.org

Catalytic Hydrogenation and Reduction Pathways

The double bond of the undec-9-ene group can be reduced to a single bond through catalytic hydrogenation. youtube.comgoogle.com This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is generally highly efficient and proceeds under relatively mild conditions.

The chemoselective hydrogenation of the C=C double bond in the presence of the C=O groups of the diketone is a significant consideration. While the C=C bond is generally more readily hydrogenated than a ketone's C=O bond, certain catalysts and reaction conditions can promote the reduction of the carbonyl groups as well. acs.orgcapes.gov.br Achieving selective hydrogenation of the alkene without affecting the β-diketone functionality would require careful selection of the catalyst and reaction parameters. For instance, some ruthenium-based catalysts have shown high selectivity for the hydrogenation of the C=C bond in α,β-unsaturated ketones. rsc.org

Oxidative Cleavage Reactions of the Alkene

The terminal alkene in this compound is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon double bond to form two new carbonyl-containing fragments. libretexts.orgopenstax.org Ozonolysis is a principal method for achieving this transformation, and the nature of the final products is dependent on the workup conditions employed. libretexts.orgdummies.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

Gentle Oxidative Cleavage (Reductive Workup):

Treatment of this compound with ozone (O₃) followed by a reductive workup, typically with dimethyl sulfide (B99878) (DMS) or zinc metal and water, results in the formation of a ketone and an aldehyde. Specifically, the reaction is expected to yield 5,7-dimethyl-4,6-dione-nonanal and acetone. This approach allows for the isolation of aldehyde products without further oxidation. libretexts.orgmasterorganicchemistry.com

Strong Oxidative Cleavage (Oxidative Workup):

Alternatively, an oxidative workup following ozonolysis, using an oxidizing agent like hydrogen peroxide (H₂O₂), leads to the formation of a carboxylic acid from the terminal alkene carbon. masterorganicchemistry.com In the case of the title compound, this would produce 5,7-dimethyl-4,6-dione-nonanoic acid and acetone. Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic or neutral conditions, can also effect the cleavage of the double bond to yield carboxylic acids. libretexts.orgopenstax.org

A two-step alternative to ozonolysis involves the initial dihydroxylation of the alkene, for instance with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate, to form a diol. Subsequent treatment with periodic acid (HIO₄) cleaves the vicinal diol to afford the corresponding carbonyl compounds. libretexts.org

Table 1: Predicted Products of Oxidative Cleavage of this compound

| Reagent System | Workup/Conditions | Predicted Major Products | Product Class |

| 1. O₃2. (CH₃)₂S | Reductive | 5,7-Dimethyl-4,6-dione-nonanal, Acetone | Aldehyde, Ketone |

| 1. O₃2. H₂O₂ | Oxidative | 5,7-Dimethyl-4,6-dione-nonanoic acid, Acetone | Carboxylic Acid, Ketone |

| KMnO₄, H₃O⁺, heat | Oxidative | 5,7-Dimethyl-4,6-dione-nonanoic acid, Acetone | Carboxylic Acid, Ketone |

| 1. OsO₄, NMO2. HIO₄ | Oxidative | 5,7-Dimethyl-4,6-dione-nonanal, Acetone | Aldehyde, Ketone |

Functional Group Interconversions on the Trimethylated Undecene Chain

Beyond cleavage, the undecene chain of this compound can undergo various functional group interconversions. These transformations can be used to introduce new functionalities and modulate the molecule's properties.

The terminal alkene can be converted to other functional groups without cleaving the carbon skeleton. For example, hydroboration-oxidation would yield the corresponding terminal alcohol, 5,7,10-trimethyl-10-hydroxyundecane-4,6-dione, following an anti-Markovnikov addition pattern. Conversely, acid-catalyzed hydration or oxymercuration-demercuration would result in the Markovnikov addition product, a tertiary alcohol at the C10 position.

The β-dicarbonyl moiety can also be a site for functional group interconversion. For instance, reduction of one or both ketone groups can be achieved using selective reducing agents. Sodium borohydride (B1222165) (NaBH₄) under specific conditions could potentially reduce one of the ketone groups to a secondary alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both ketones.

Table 2: Potential Functional Group Interconversions

| Target Functional Group | Reagents and Conditions | Resulting Functional Group on Undecene Chain |

| Alkene | 1. BH₃·THF2. H₂O₂, NaOH | Primary Alcohol |

| Alkene | H₂SO₄ (aq) | Tertiary Alcohol |

| Ketone (C4 or C6) | NaBH₄, CeCl₃ (Luche reduction) | Secondary Alcohol |

| Both Ketones | LiAlH₄ | Diol |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound is a key strategy for exploring its structure-activity relationships (SAR), particularly if the compound exhibits biological activity. acs.orgnih.gov Both the alkene and the β-dicarbonyl moiety provide handles for systematic modification.

Modifications at the Alkene:

Saturation: Catalytic hydrogenation of the double bond using H₂/Pd-C would yield the saturated analogue, 5,7,10-trimethylundecane-4,6-dione. This modification removes the rigidity and potential reactivity of the double bond, allowing for an assessment of its importance to biological activity.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide. Epoxides are versatile intermediates that can be opened with various nucleophiles to introduce a range of substituents.

Cyclopropanation: The Simmons-Smith reaction (CH₂I₂/Zn-Cu) can be used to convert the alkene into a cyclopropyl (B3062369) group, which can act as a rigid, lipophilic substituent.

Modifications at the β-Dicarbonyl Moiety:

The β-dicarbonyl group exists in tautomeric equilibrium with its enol form, which can be exploited for derivatization. nih.gov

Alkylation/Acylation: The acidic α-proton between the two carbonyl groups can be removed by a suitable base to form an enolate, which can then be alkylated or acylated to introduce various substituents at the C5 position.

Knoevenagel Condensation: The active methylene (B1212753) group can participate in Knoevenagel condensations with aldehydes or ketones in the presence of a weak base, leading to the formation of new carbon-carbon bonds and more complex structures.

Formation of Heterocycles: The 1,3-dicarbonyl unit is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles (by reaction with hydrazine (B178648) derivatives) and pyrimidines (by reaction with ureas or amidines). These modifications dramatically alter the shape, polarity, and hydrogen bonding capabilities of the molecule.

Table 3: Exemplary Derivatization Strategies for SAR Studies

| Modification Site | Reaction Type | Reagents | Potential Derivative Class | Purpose in SAR |

| Alkene (C9-C10) | Hydrogenation | H₂, Pd/C | Saturated Alkane | Assess role of unsaturation |

| Alkene (C9-C10) | Epoxidation | m-CPBA | Epoxide | Introduce polar functionality/reactive handle |

| β-Dicarbonyl (C5) | Alkylation | 1. NaH2. R-X | α-Substituted β-dione | Probe steric and electronic effects at the core |

| β-Dicarbonyl | Heterocycle Formation | H₂NNH₂, acid catalyst | Pyrazole | Introduce new pharmacophore/alter scaffold |

Structural Elucidation and Conformational Analysis of 5,7,10 Trimethylundec 9 Ene 4,6 Dione

Advanced Spectroscopic Characterization Methodologies

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of an organic molecule like 5,7,10-trimethylundec-9-ene-4,6-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinylic proton, the protons on the carbon backbone, and the various methyl groups. The coupling patterns and chemical shifts would provide information about the connectivity of the atoms. For instance, the protons adjacent to the carbonyl groups would likely appear as downfield signals.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons would be characteristic, typically appearing in the range of 190-220 ppm. The olefinic carbons and the aliphatic carbons would have their own characteristic chemical shift ranges.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in establishing the complete bonding framework of the molecule.

Hypothetical ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 220 |

| Olefinic (C=C) | 100 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The NIST WebBook lists the molecular weight of this compound as 224.3392 g/mol . However, a detailed experimental mass spectrum and fragmentation analysis for this specific compound are not publicly available.

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 224. The fragmentation pattern would likely involve cleavages at the bonds adjacent to the carbonyl groups (α-cleavage) and McLafferty rearrangements, which are common for ketones.

Expected Key Fragmentation Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H24O2 | |

| Molecular Weight | 224.3392 g/mol | |

| InChIKey | CFGSDQZJQUFHTO-UHFFFAOYSA-N |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Specific IR and UV-Vis spectroscopic data for this compound are not found in the surveyed literature. However, the expected characteristic absorptions can be predicted based on its structure.

IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1690-1740 cm⁻¹. The presence of conjugation and potential intramolecular hydrogen bonding in the enol form could shift these frequencies. A C=C stretching vibration for the double bond would be expected around 1640-1680 cm⁻¹. The C-H stretching vibrations for the aliphatic and vinylic protons would appear around 2850-3000 cm⁻¹ and 3010-3100 cm⁻¹, respectively.

UV-Vis Spectroscopy: The UV-Vis spectrum would likely show absorptions corresponding to the π→π* transitions of the carbon-carbon double bond and the n→π* transitions of the carbonyl groups. The exact wavelength of maximum absorbance (λmax) would depend on the solvent and the specific conformation of the molecule.

Chiral Analysis and Stereochemical Determination

The structure of this compound contains two stereocenters at positions 5 and 7. This means the molecule can exist as multiple stereoisomers (diastereomers and enantiomers).

A comprehensive chiral analysis, for which specific experimental data is not publicly available, would involve the separation of the enantiomers using chiral chromatography (either gas or liquid). The absolute configuration of each stereocenter could then be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparing experimental circular dichroism (CD) spectra with computationally predicted spectra.

Conformational Studies using Experimental and Computational Techniques

The conformational flexibility of the undecane (B72203) chain and the rotational freedom around the various single bonds make the conformational analysis of this compound complex.

X-ray Crystallography of Derivatives (if applicable)

To date, no crystal structure of this compound or its derivatives has been reported in the Cambridge Structural Database (CSD). If a suitable single crystal could be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This would unambiguously determine the relative and absolute stereochemistry (if a chiral derivative is used) and provide precise bond lengths, bond angles, and torsion angles, offering a detailed insight into its preferred conformation in the crystalline form.

Computational modeling, using methods such as Density Functional Theory (DFT), would be a powerful tool to complement experimental data, allowing for the exploration of the potential energy surface and the identification of low-energy conformers in the gas phase or in solution.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration (if chiral)

The structure of this compound possesses chiral centers at the C5 and C7 positions. The presence of these stereocenters means the molecule can exist as multiple stereoisomers. The determination of the absolute configuration of these chiral centers is crucial for understanding its chemical and biological properties.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. However, for a molecule like this compound, where the chromophore (the dione (B5365651) group) is relatively distant from the primary chiral centers, the CD effect might be weak.

Despite the theoretical applicability of CD and VCD spectroscopy for determining the absolute configuration of this compound, specific experimental data or published research applying these techniques to this particular compound could not be located. Therefore, no definitive data on its absolute configuration can be presented at this time.

Theoretical and Computational Chemistry Studies on 5,7,10 Trimethylundec 9 Ene 4,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These in silico methods allow for the detailed investigation of molecular orbitals, charge distribution, and reactivity, as well as the prediction of spectroscopic data.

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a widely used method for analyzing the electronic structure of organic molecules like β-diketones and their derivatives. mdpi.com By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(2d,p)), it is possible to calculate key electronic properties. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For a compound like 5,7,10-trimethylundec-9-ene-4,6-dione, the HOMO is expected to be localized around the electron-rich enol or enolate moiety and the carbon-carbon double bond, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbons, marking them as probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the dione (B5365651) functional group, highlighting their role as hydrogen bond acceptors. The electron-deficient regions (blue), likely around the acidic protons, indicate sites prone to nucleophilic interaction.

Hypothetical Reactivity Descriptor Data:

| Parameter | Hypothetical Value | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | High kinetic stability |

| Dipole Moment | ~3.5 D | Moderate polarity |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can aid in the identification and structural elucidation of the compound.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C chemical shifts. mdpi.com For this compound, calculations would likely confirm the presence of a strong intramolecular hydrogen bond in its enol form, resulting in a significantly downfield chemical shift for the enolic proton (typically >15 ppm). mdpi.com

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can be calculated to help distinguish between the keto and enol tautomers. The diketo form would exhibit characteristic C=O stretching frequencies between 1680-1790 cm-1, while the enol form would show conjugated C=O and C=C stretching bands in the 1580-1640 cm-1 region. mdpi.com

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Key Feature | Predicted Value/Range |

|---|---|---|

| 1H NMR | Enolic -OH Proton | 16-18 ppm |

| 13C NMR | Carbonyl Carbons (C4, C6) | 190-205 ppm |

| IR (Enol form) | C=O / C=C Stretch | 1580-1640 cm-1 |

| IR (Keto form) | C=O Stretch | 1680-1790 cm-1 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com An MD simulation of this compound would reveal its conformational flexibility and interactions with its environment.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the time-dependent behavior of the flexible undecene chain and the rotation of the methyl groups. nih.govacs.org These simulations can elucidate how the molecule adapts its shape and how solvent molecules arrange themselves around the polar dione head and the nonpolar hydrocarbon tail. This information is crucial for understanding properties like solubility and membrane permeability. nih.gov The simulations would track parameters like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (RoG) to understand the molecule's compactness over time. nih.gov

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling can be used to explore potential reaction pathways involving this compound. For instance, the reactivity of the triketone scaffold makes it a candidate for heterocyclization reactions. nih.gov By modeling the reaction with a binucleophile like hydrazine (B178648), computational methods can map out the potential energy surface of the reaction. This involves locating the transition states and intermediates along the reaction coordinate, allowing for the calculation of activation energies. Such studies can predict the most likely reaction products and explain the regioselectivity of the reaction, for example, whether the reaction proceeds at the C4-C5 or C5-C6 positions of the triketone system. nih.gov

Ligand-Protein Docking Studies for Mechanistic Biological Interactions

Given that structurally related β-triketones are known to inhibit enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD), molecular docking is a valuable tool to hypothesize potential biological targets for this compound. acs.org Furthermore, many natural compounds with anti-inflammatory properties target proteins like cyclooxygenase-2 (COX-2) or various Toll-like receptors (TLRs). nih.govui.ac.id

Molecular docking simulations would place the molecule into the active site of a target protein (e.g., COX-2) to predict its binding orientation and affinity. mdpi.com The results are typically reported as a binding energy or docking score (in kcal/mol), where a more negative value suggests a more favorable interaction. nih.gov The analysis would also detail the specific interactions, such as hydrogen bonds between the dione's oxygen atoms and amino acid residues (e.g., Arginine, Tyrosine) in the active site, as well as hydrophobic interactions involving the trimethylundecene chain. ui.ac.idfrontiersin.org

Hypothetical Docking Results against COX-2:

| Parameter | Hypothetical Finding |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | O(4) with Arg120; O(6) with Tyr355 |

| Key Hydrophobic Interactions | Undecene chain with Leu352, Val523, Ala527 |

| Predicted Inhibition Constant (Ki) | ~5 µM |

These computational predictions provide a mechanistic hypothesis for how this compound might exert a biological effect, offering a strong foundation for subsequent in vitro and in vivo testing. nih.gov

Biological Interactions and Mechanistic Investigations of 5,7,10 Trimethylundec 9 Ene 4,6 Dione

Investigation of Enzyme Inhibition Mechanisms

Acetylcholinesterase (AChE) Inhibition Studies at a Molecular Level

There is currently no available research detailing any investigation into the potential inhibitory effects of 5,7,10-Trimethylundec-9-ene-4,6-dione on acetylcholinesterase (AChE). The interaction between this specific compound and AChE has not been a documented subject of molecular-level studies. For context, AChE inhibitors are a class of compounds that block the breakdown of the neurotransmitter acetylcholine. nih.gov This mechanism is a key therapeutic target in conditions such as Alzheimer's disease, with various compounds having been developed and studied for their competitive or noncompetitive inhibition of AChE. nih.govnih.gov However, no such studies have been published for this compound.

Other Relevant Enzyme Interactions (e.g., with diketone-binding enzymes)

Information regarding the interaction of this compound with other enzymes, including those known to bind to diketone structures, is not present in the current body of scientific literature.

Receptor Binding Profiling and Mechanistic Insights (Excluding in vivo efficacy)

A comprehensive search has revealed no data on the receptor binding profile of this compound. Consequently, there are no mechanistic insights derived from receptor binding studies to report.

Cellular Pathway Modulation Studies (Molecular and Biochemical Focus)

In vitro Studies on Specific Cellular Targets

No in vitro studies on specific cellular targets of this compound have been published. Research on other compounds, for instance, has utilized cell lines like A2780 to investigate cytotoxicity and cellular responses. nih.gov However, similar investigations for this compound are absent from the scientific record.

Mechanistic Analysis of Observed Biochemical Effects

As there are no documented observations of biochemical effects induced by this compound, no mechanistic analyses have been performed. Studies on other molecules have sometimes focused on aspects like the expression of DNA repair genes or the induction of reactive oxygen species to understand their cellular impact. nih.govnih.gov Such analyses are contingent on initial findings of biological activity, which are not available for this compound.

Research on this compound and its Analogs Remains Limited

Despite extensive searches of scientific literature and chemical databases, detailed research into the biological interactions and structure-activity relationships of the chemical compound this compound is not publicly available. Consequently, an article focusing on the specific structure-activity relationship (SAR) studies, including the design, synthesis, and biochemical analysis of its analogs, cannot be generated at this time due to the absence of foundational research data.

The compound, identified by its CAS number 94201-70-4, is classified as a β-diketone. While the broader class of β-diketones is known for a wide range of biological activities and is a subject of extensive scientific investigation, this specific molecule has not been the focus of published SAR studies.

General information available for this compound is limited to its basic physicochemical properties. Detailed investigations into how its structural components contribute to any potential biological or biochemical activity have not been documented in accessible scientific literature.

The General Approach to Structure-Activity Relationship (SAR) Studies

In the field of medicinal chemistry and drug discovery, SAR studies are pivotal. They involve synthesizing a series of compounds (analogs) based on a lead structure and then testing them to see how specific changes in the molecule's structure affect its biological activity. This process allows researchers to identify the key chemical features, or pharmacophores, responsible for the desired effect.

A typical SAR investigation, which is currently lacking for this compound, would involve:

Design and Synthesis of Derivatives for SAR

Researchers would theoretically design and synthesize analogs of this compound by modifying its distinct structural features. These could include:

The β-dicarbonyl group: The reactivity and chelating ability of the 4,6-dione moiety could be altered.

The undecene chain: Modifications to the length, saturation (e.g., reducing the double bond at position 9), or branching of the hydrocarbon chain would be explored.

The trimethyl substituents: The methyl groups at positions 5, 7, and 10 could be removed, shifted, or replaced with other functional groups to probe their role in the molecule's activity.

The synthesis of such analogs would likely employ established organic chemistry methods for creating β-diketones, such as the Claisen condensation, followed by specific reactions to introduce the desired structural diversity.

Correlation of Structural Modifications with Mechanistic Biochemical Activity

Once synthesized, these analogs would be subjected to a battery of biological assays. The goal would be to establish a clear correlation between the structural changes and any observed changes in biochemical or cellular activity. For instance, if the parent compound showed antimicrobial properties, each analog would be tested to see if it was more or less potent.

The results would be compiled into data tables to systematically compare the analogs. This data would help researchers build a model of how this compound interacts with biological targets at a molecular level.

Without such foundational studies, any discussion of the SAR for this specific compound would be purely speculative. Further research is required to first determine if this compound possesses any significant biological activity before a meaningful investigation into the structure-activity relationships of its analogs can be undertaken.

Advanced Analytical Methodologies for Research Applications of 5,7,10 Trimethylundec 9 Ene 4,6 Dione

Quantitative Analysis in Research Samples using Hyphenated Techniques

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the accurate quantification of specific compounds within complex mixtures. For 5,7,10-Trimethylundec-9-ene-4,6-dione, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely applicable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Quantification

GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The optimization of a GC-MS method is crucial for achieving the sensitivity, selectivity, and accuracy required for quantitative analysis in research samples.

The initial step in method development involves selecting the appropriate GC column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for a molecule with the polarity of this compound. The temperature program of the GC oven is then optimized to ensure adequate separation from other matrix components and to achieve a good peak shape for the analyte. A typical program would start at a lower temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold to clean the column.

For detection, the mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for the compound. For quantification, selected ion monitoring (SIM) mode is preferred over full scan mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the most abundant and characteristic fragments of this compound. This significantly enhances the sensitivity and selectivity of the analysis. The choice of ions to monitor is based on the mass spectrum of the compound.

The following table outlines a hypothetical set of optimized GC-MS parameters for the quantification of this compound. It is important to note that these parameters would require empirical validation for specific research applications.

| Parameter | Setting | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | Separation of the analyte from the sample matrix. |

| Injection Mode | Splitless | To maximize the amount of analyte reaching the column for trace analysis. |

| Injection Volume | 1 µL | Standard volume for introduction of the sample. |

| Inlet Temperature | 250 °C | To ensure rapid and complete volatilization of the analyte. |

| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min | To achieve optimal chromatographic separation and peak shape. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | To transport the analyte through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | To induce fragmentation and create a reproducible mass spectrum. |

| MS Transfer Line | 280 °C | To prevent condensation of the analyte before reaching the ion source. |

| Ion Source Temp | 230 °C | To maintain the integrity of the ions. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity in quantification. |

| Quantifier Ion | To be determined from the mass spectrum | The primary ion used for quantification. |

| Qualifier Ions | To be determined from the mass spectrum | Additional ions used for confirmation of the analyte's identity. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

For non-volatile or thermally labile compounds, or for samples in aqueous matrices, LC-MS is the analytical technique of choice. rsc.org The development of an LC-MS method for this compound would involve careful selection of the stationary phase, mobile phase, and mass spectrometry conditions.

A reversed-phase C18 column is a common starting point for the separation of moderately polar organic molecules. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to achieve good separation of a wide range of compounds.

The interface between the LC and the MS is a critical component. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for LC-MS. bu.edu For a compound like this compound, both ESI and APCI could be viable, and the choice would depend on which provides a better signal. ESI is generally suitable for polar and ionizable molecules, while APCI is often better for less polar compounds. bu.edu

Similar to GC-MS, quantification is best achieved using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. technologynetworks.com In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺ or another adduct) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. technologynetworks.com This process provides a very high degree of selectivity and sensitivity. technologynetworks.com

The following table presents a hypothetical set of LC-MS parameters for the analysis of this compound. These would need to be optimized experimentally.

| Parameter | Setting | Purpose |

| LC Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size | High-resolution separation of the analyte. |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic component of the mobile phase. |

| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B | To elute the analyte with good peak shape and separate from interferences. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Column Temp | 40 °C | To ensure reproducible retention times. |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate ions from the analyte for MS detection. |

| Polarity | Positive or Negative ion mode | To be determined based on which provides a better signal for the analyte. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |

| Precursor Ion | e.g., [M+H]⁺ or [M-H]⁻ | The ion corresponding to the intact molecule selected for fragmentation. |

| Product Ions | To be determined from MS/MS fragmentation | Specific fragments of the precursor ion used for quantification and confirmation. |

Isotope Labeling for Metabolic Fate and Mechanistic Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. nih.govresearchgate.net This involves replacing one or more atoms in the this compound molecule with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O).

Once the labeled compound is introduced into a biological system (e.g., cell culture, tissue sample), its transformation can be monitored over time using mass spectrometry. The presence of the isotopic label allows for the unambiguous identification of metabolites derived from the parent compound, as they will exhibit a characteristic mass shift in the mass spectrum.

For metabolic fate studies, uniformly ¹³C-labeled this compound could be synthesized. This would allow for the tracking of all carbon atoms of the molecule as it is metabolized. By analyzing the mass spectra of the metabolites, it is possible to determine the structure of the metabolites and to map the metabolic pathways.

In mechanistic studies, site-specific isotope labeling can be used to probe the mechanism of a particular reaction. For example, if a specific C-H bond is thought to be involved in an enzymatic oxidation reaction, replacing the hydrogen at that position with deuterium can lead to a kinetic isotope effect (a change in the reaction rate). Observing such an effect would provide strong evidence for the proposed mechanism.

While no specific isotope labeling studies for this compound have been found in the reviewed literature, the following table illustrates the potential applications of this technique.

| Isotope Labeling Strategy | Research Application | Analytical Technique | Expected Outcome |

| Uniform ¹³C labeling | Elucidation of metabolic pathways | LC-MS/MS | Identification of all metabolites containing the carbon skeleton of the parent compound. |

| Site-specific ²H labeling | Investigation of C-H bond activation in enzymatic reactions | GC-MS or LC-MS/MS | Determination of the kinetic isotope effect to support a proposed reaction mechanism. |

| ¹⁸O labeling (e.g., in the dione (B5365651) moiety) | Study of hydrolysis or other reactions involving the carbonyl groups | High-Resolution MS | Tracking the fate of the oxygen atoms to understand reaction mechanisms. |

Development of Biosensors for in vitro Detection and Mechanistic Studies

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific chemical substance. The development of a biosensor for this compound would offer the potential for real-time, in vitro monitoring of this compound, which could be highly valuable for mechanistic studies.

A common strategy for developing a biosensor for a small organic molecule involves the use of a specific protein, such as an enzyme or a receptor, that binds to the target molecule. This binding event is then converted into a measurable signal by the transducer, which could be electrochemical, optical, or piezoelectric.

For a compound like this compound, one could envision a biosensor based on an enzyme for which this molecule is a substrate or an inhibitor. The enzymatic reaction could be monitored, for example, by detecting the consumption of a substrate or the production of a product. A change in the reaction rate in the presence of the target compound would then be the basis for its detection and quantification.

Another approach could involve the use of antibodies that are specifically raised against this compound. These antibodies could be immobilized on a sensor surface, and the binding of the analyte could be detected using various methods, such as surface plasmon resonance (SPR) or quartz crystal microbalance (QCM).

While the development of biosensors for specific small molecules is a complex process, the following table outlines some potential approaches that could be explored for this compound, based on general principles of biosensor design. nih.gov

| Biosensor Type | Recognition Element | Transduction Principle | Potential Application |

| Enzyme-based | An enzyme that interacts with the dione or ene moiety | Electrochemical (amperometric or potentiometric) | Real-time monitoring of enzymatic reactions involving the analyte. |

| Immunosensor | Monoclonal or polyclonal antibodies specific to the compound | Optical (e.g., Surface Plasmon Resonance) or Piezoelectric (e.g., QCM) | Highly selective in vitro detection in complex biological fluids. |

| Receptor-based | A cellular receptor that binds to the compound | Fluorescence or Bioluminescence Resonance Energy Transfer (FRET/BRET) | Studying the interaction of the compound with its biological target in a cellular context. |

It is important to emphasize that the development of such a biosensor would require significant research and development, starting with the identification or engineering of a suitable biological recognition element.

Research Directions and Future Perspectives for 5,7,10 Trimethylundec 9 Ene 4,6 Dione

Exploration of Novel Synthetic Routes and Sustainable Production

Currently, specific and optimized synthetic routes for 5,7,10-trimethylundec-9-ene-4,6-dione are not described in the available scientific literature. Future research should prioritize the development of efficient and scalable synthesis methods. A key objective would be to establish a reliable supply of the compound for further chemical and biological investigation.

Prospective research in this area could include:

Retrosynthetic Analysis: A thorough retrosynthetic analysis to identify potential starting materials and key bond formations. This could involve strategies like aldol (B89426) condensation or Claisen condensation, common in the formation of β-dicarbonyl compounds.

Green Chemistry Approaches: The development of synthetic pathways that align with the principles of green chemistry would be highly valuable. This could involve the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and environmental impact.

Process Optimization: Once a viable synthetic route is established, further studies could focus on optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and purity.

Further Mechanistic Elucidation of Biological Interactions

There is currently no available data on the biological activities of this compound. A crucial future research direction would be to screen this compound against a variety of biological targets to identify any potential therapeutic or research applications.

Key areas for investigation include:

Broad-Spectrum Bioactivity Screening: Initial studies would likely involve high-throughput screening against a diverse panel of cell lines (e.g., cancer cells, bacterial strains, fungal pathogens) and enzymes to identify any "hits."

Target Identification and Validation: If any bioactivity is observed, subsequent research would need to focus on identifying the specific molecular target(s) of the compound. Techniques such as affinity chromatography, proteomics, and genetic approaches could be employed.

Structure-Activity Relationship (SAR) Studies: Understanding how the chemical structure of this compound relates to its biological activity will be essential for any future development.

Design of Advanced Analogs for Targeted Mechanistic Probes

Should this compound demonstrate interesting biological activity, the design and synthesis of analogs would be a logical next step. These analogs could serve as powerful tools to probe the mechanism of action and to potentially enhance the desired biological effects.

Future research in this domain would entail:

Systematic Structural Modifications: Analogs could be created by systematically altering different parts of the molecule, such as the length and branching of the alkyl chain, the position of the double bond, and the nature of the dione (B5365651) functional group.

Introduction of Reporter Groups: For use as mechanistic probes, analogs could be synthesized to include reporter tags, such as fluorescent dyes or biotin, to allow for visualization and tracking of the molecule within biological systems.

Pharmacophore Modeling: As a structure-activity relationship is developed, computational pharmacophore modeling could guide the rational design of more potent and selective analogs.

Applications as Chemical Tools in Biochemical Research

Beyond any potential therapeutic applications, this compound and its future analogs could be valuable as chemical tools to study fundamental biological processes. The β-dicarbonyl motif present in the molecule is a common feature in compounds that can chelate metal ions or participate in various biochemical reactions.

Potential applications as chemical tools could include:

Enzyme Inhibition Studies: If the compound is found to be an enzyme inhibitor, it could be used to study the role of that enzyme in cellular pathways.

Probing Metal-Dependent Processes: The potential metal-chelating properties of the β-dione moiety could be exploited to study the role of metal ions in biological systems.

Development of Biosensors: Analogs with appropriate signaling groups could potentially be developed into sensors for specific biomolecules or metal ions.

Integration of Computational and Experimental Approaches for Deeper Understanding

A synergistic approach that combines computational modeling with experimental validation will be crucial for efficiently advancing the understanding of this compound.

This integrated approach would involve:

Molecular Modeling: Computational techniques such as density functional theory (DFT) could be used to predict the compound's three-dimensional structure, electronic properties, and reactivity.

Molecular Docking: If a biological target is identified, molecular docking simulations could predict the binding mode of this compound to its target protein, guiding the design of more potent analogs.

In Silico Screening: Virtual screening of compound libraries against a potential target could identify other structurally related molecules with a higher probability of being active, thus accelerating the discovery process.

Compound Information

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₄O₂ |

| Molecular Weight | 224.34 g/mol |

| CAS Number | 94201-70-4 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7,10-Trimethylundec-9-ene-4,6-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with literature review of analogous ene-dione syntheses, focusing on alkylation and cyclization strategies. Use fractional factorial design to test variables (temperature, catalyst loading, solvent polarity) and monitor yield via HPLC. Optimize regioselectivity by adjusting steric and electronic effects of methyl substituents . Validate purity through melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical features of this compound?

- Methodological Answer : Combine and NMR to confirm backbone connectivity and methyl group placements. Use DEPT-135 to distinguish CH groups. IR spectroscopy identifies ene and diketone functionalities. For stereochemical analysis, employ NOESY to resolve spatial proximity of substituents around the double bond . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How should storage conditions be determined to maintain the compound’s stability during long-term experiments?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, −20°C) and atmospheres (N, ambient air). Monitor degradation via TLC and UV-Vis spectroscopy. Use Arrhenius modeling to extrapolate shelf life. Store in amber vials with desiccants to mitigate hydrolysis and oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density and frontier molecular orbitals, identifying nucleophilic/electrophilic sites. Simulate solvent effects using COSMO-RS. Validate predictions with kinetic studies under controlled conditions (e.g., polar aprotic vs. protic solvents) .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s physical properties?

- Methodological Answer : Apply Bayesian statistical analysis to weigh experimental uncertainties (e.g., solvent impurities) against model approximations. Replicate key measurements (e.g., dipole moment, logP) using orthogonal techniques (e.g., capillary electrophoresis vs. shake-flask method) . Reassess computational parameters (basis sets, solvation models) for alignment .

Q. Which catalytic systems enhance regioselectivity in transformations involving the α,β-unsaturated diketone moiety?

- Methodological Answer : Screen transition-metal catalysts (Pd, Rh) for conjugate additions, tracking selectivity via NMR kinetics. Modify ligand architecture (e.g., bulky phosphines) to sterically bias the transition state. Compare enantiomeric excess (ee) using chiral HPLC with CD detection .

Q. How can structure-activity relationship (SAR) studies be designed to probe the compound’s biological activity?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., methyl → ethyl, halogenation). Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays. Apply QSAR modeling (CoMFA, CoMSIA) to correlate substituent electronic parameters (Hammett σ) with IC values .

Data Presentation Guidelines

- Tables : Include reaction yield vs. temperature/catalyst tables with error margins (±SD) .

- Figures : Use annotated reaction mechanisms and 3D electrostatic potential maps from computational studies .

- Statistical Reporting : Specify ANOVA results for experimental replicates and p-values for significance thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.